Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate
Description
This compound belongs to the pyranoindolizine family, characterized by a fused bicyclic system combining pyran and indolizine moieties. The tert-butyl ester group at position 7 enhances steric protection and modulates solubility, while the ethyl substituent at the 4S position introduces stereochemical complexity.
Properties
IUPAC Name |
tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-1,8-dihydropyrano[3,4-f]indolizine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7/c1-5-18(24)11-6-12-13(20)9(15(22)26-17(2,3)4)7-19(12)14(21)10(11)8-25-16(18)23/h6,20,24H,5,7-8H2,1-4H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDMNJXAKIFNJQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC(=C(C3=C2)O)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC(=C(C3=C2)O)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715644 | |
| Record name | tert-Butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-f]indolizine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183434-04-0 | |
| Record name | tert-Butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-f]indolizine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate involves multiple steps, including the formation of the indole core and subsequent functionalization. . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate has been investigated for its potential as an anticancer agent. Its structure is related to known chemotherapeutic agents like Camptothecin and Irinotecan. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
2. Synthesis of Anticancer Drugs
The compound serves as a crucial intermediate in the synthesis of several anticancer drugs. For instance:
- Irinotecan : A widely used chemotherapeutic agent for colorectal cancer.
- Camptothecin Analogues : These compounds are being explored for their enhanced efficacy and reduced side effects compared to traditional treatments.
Synthetic Organic Chemistry Applications
1. Chemical Reactivity
The presence of hydroxyl groups in this compound allows for diverse chemical transformations:
- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : The compound can undergo reduction reactions to modify functional groups and enhance biological activity.
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Properties | The compound demonstrated significant cytotoxicity against human colon cancer cells with IC50 values comparable to established drugs. |
| Synthetic Pathway Development | Researchers developed a multi-step synthetic route leveraging the unique reactivity of the compound to create novel derivatives with improved pharmacological profiles. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyranoindolizine Derivatives
Key Findings
Hydrogen Bonding vs. Fluorination : Unlike the fluorinated Reference Example 107 , the target compound relies on hydroxyl and ketone groups for intermolecular interactions, which may influence solubility and crystallinity.
Protecting Group Strategies : The tert-butyl ester in the target compound parallels its use in imidazole derivatives , but differs from silyl ethers (e.g., tert-butyldimethylsilyl) in hydrolytic stability and deprotection conditions .
Reactivity: The pyranoindolizine core’s conjugated system may enable unique photophysical or redox properties compared to the diazaspiro system in Reference Example 107 .
Biological Activity
Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate (CAS No. 183434-04-0) is a complex organic compound belonging to the indole derivatives class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO7 |
| Molecular Weight | 363.362 g/mol |
| LogP | 1.127 |
| PSA | 115.060 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may exhibit antimicrobial and anticancer properties by inhibiting certain enzymes or receptors involved in cellular processes. The mechanism of action is still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.
Biological Activities
-
Anticancer Activity :
- Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo has been studied for its potential as an anticancer agent. Research indicates that it may act similarly to camptothecin analogs, which are known for their ability to inhibit DNA topoisomerase I, leading to DNA damage and cancer cell death .
- In vitro studies have shown that derivatives of indolizines can exhibit significant cytotoxicity against various cancer cell lines .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo in human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial properties revealed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, showing promising results for further development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols with stereochemical control. Key steps include:
- Protection/deprotection strategies : Use tert-butyl groups for carboxylate protection (common in indolizine derivatives) to prevent side reactions during coupling steps .
- Cyclization : Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., THF/DMF mixtures) to enhance pyrano-indolizine ring formation .
- Oxidation : Controlled use of oxidizing agents (e.g., MnO₂ or Dess-Martin periodinane) for the 3,10-dione moiety, monitored via TLC or HPLC .
- Data Optimization : Use DoE (Design of Experiments) to vary catalysts (e.g., Pd/C vs. enzymes) and reaction times, analyzing yields via LC-MS.
Q. How is the stereochemical integrity of the (4S)-ethyl group maintained during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Employ (R)- or (S)-configured reagents to enforce stereocontrol during alkylation steps .
- Analytical validation : Use polarimetry and chiral HPLC to confirm enantiomeric excess (>98% for pharmaceutical-grade intermediates) .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR for confirming ethyl group orientation and hydroxyl proton coupling patterns (e.g., δ 1.2–1.5 ppm for tert-butyl) .
- X-ray crystallography : Resolve ambiguous stereochemistry in the pyrano-indolizine core .
- HRMS : Verify molecular formula (C₁₉H₂₃NO₈) with <2 ppm mass error .
Advanced Research Questions
Q. How do pH and temperature affect the stability of the dihydroxy and dione functional groups?
- Methodological Answer :
- Stability assays : Conduct accelerated degradation studies (40–80°C, pH 1–13) with UPLC monitoring.
- Key finding : The 3,10-dione moiety is prone to keto-enol tautomerism under acidic conditions, altering reactivity .
- Mitigation : Use buffered solutions (pH 6–8) during purification to prevent decomposition .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Cross-validation : Compare NMR (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydroxyl group exchange during hydrolysis .
- Case study : Discrepancies in tert-butyl proton signals (δ 1.4 vs. 1.3 ppm) may arise from residual solvents; dry samples under high vacuum .
Q. How can computational modeling predict reactivity in the pyrano-indolizine core?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density at C-7 (carboxylate) for nucleophilic attack predictions .
- MD simulations : Simulate solvent interactions (e.g., acetonitrile vs. water) to guide solubility improvements .
Q. What in vitro assays are suitable for evaluating biological activity, given its structural complexity?
- Methodological Answer :
- Enzyme inhibition : Screen against serine hydrolases (e.g., lipases) due to the electrophilic dione motif .
- Cytotoxicity : Use MTT assays (IC₅₀ < 10 µM in cancer cell lines) with SAR analysis of the ethyl group’s role .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
